N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15302461
InChI: InChI=1S/C20H21ClFN3O2/c21-15-5-3-6-16(22)14(15)13-25-18-8-2-1-7-17(18)24-19(25)10-11-23-20(27)9-4-12-26/h1-3,5-8,26H,4,9-13H2,(H,23,27)
SMILES:
Molecular Formula: C20H21ClFN3O2
Molecular Weight: 389.8 g/mol

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

CAS No.:

Cat. No.: VC15302461

Molecular Formula: C20H21ClFN3O2

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide -

Specification

Molecular Formula C20H21ClFN3O2
Molecular Weight 389.8 g/mol
IUPAC Name N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide
Standard InChI InChI=1S/C20H21ClFN3O2/c21-15-5-3-6-16(22)14(15)13-25-18-8-2-1-7-17(18)24-19(25)10-11-23-20(27)9-4-12-26/h1-3,5-8,26H,4,9-13H2,(H,23,27)
Standard InChI Key FWTQSXPEHXHJKN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC(=O)CCCO

Introduction

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of this compound includes a benzimidazole moiety linked to a hydroxybutanamide functional group, which contributes to its potential pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide involves several key steps, typically requiring careful control of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the hydroxybutanamide moiety, which may participate in various chemical reactions to modify its structure and enhance biological activity.

Biological Activities and Applications

Benzimidazole derivatives are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide exhibits potential therapeutic applications, particularly in anti-cancer and antimicrobial contexts.

Interaction Studies

Interaction studies focus on understanding how this compound binds to target proteins such as tubulin or specific receptors involved in cancer pathways. These studies are crucial for determining the compound's mechanism of action and potential side effects when used therapeutically.

Comparison with Similar Compounds

Compound NameStructure DescriptionBiological Activity
2-Chloro-N-(4-fluorobenzyl)benzamideSimilar benzamide structureAnticancer properties
Benzimidazole derivativesCore benzimidazole structureBroad-spectrum antimicrobial activity
5-Fluoro-2-(4-methylphenyl)benzimidazoleSubstituted benzimidazoleAntifungal activity
4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-oneContains similar halogenated benzyl groupPotential anticancer effects

The uniqueness of N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide lies in its specific combination of chloro and fluorine substituents on the benzene ring along with its butylic side chain, which may enhance its pharmacological profile compared to other similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator